molecular formula C15H12N4O3S B12041779 6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B12041779
M. Wt: 328.3 g/mol
InChI Key: DMQFXPNXMNWKBM-UHFFFAOYSA-N
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Description

6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring, a pyrroloquinoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a suitable quinoline derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and an appropriate solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydroxylated derivatives .

Scientific Research Applications

6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its combination of a thiadiazole ring and a pyrroloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

9-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C15H12N4O3S/c1-7-17-18-15(23-7)16-13(21)10-12(20)9-4-2-3-8-5-6-19(11(8)9)14(10)22/h2-4,20H,5-6H2,1H3,(H,16,18,21)

InChI Key

DMQFXPNXMNWKBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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